2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol
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Overview
Description
2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and hydrazone groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 2-HYDROXY-3-NITROBENZALDEHYDE, which can be synthesized through the nitration of salicylaldehyde . This intermediate is then reacted with 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE under specific conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it can serve as a probe or reagent for studying enzyme mechanisms and interactions due to its reactive functional groups.
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: In industrial settings, the compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved .
Comparison with Similar Compounds
- 2-HYDROXY-5-NITROBENZALDEHYDE
- 3-METHOXY-5-NITROSALICYLALDEHYDE
- 2-HYDROXY-5-METHOXY-3-NITROBENZALDEHYDE
Uniqueness: The uniqueness of 2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities .
Properties
Molecular Formula |
C21H22N10O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-methylpiperazin-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C21H22N10O5/c1-28-9-11-29(12-10-28)21-25-19(23-15-5-7-16(8-6-15)30(33)34)24-20(26-21)27-22-13-14-3-2-4-17(18(14)32)31(35)36/h2-8,13,32H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
RFLVMAMRMWKZOI-LPYMAVHISA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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